molecular formula C13H18N2O3 B7876553 Ethyl 3-[(5-amino-2-methylphenyl)formamido]propanoate

Ethyl 3-[(5-amino-2-methylphenyl)formamido]propanoate

Cat. No.: B7876553
M. Wt: 250.29 g/mol
InChI Key: MVIPTRSIYSUVHF-UHFFFAOYSA-N
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Description

Ethyl 3-[(5-amino-2-methylphenyl)formamido]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a propanoate backbone, which is further substituted with a formamido group and an amino-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(5-amino-2-methylphenyl)formamido]propanoate typically involves a multi-step process. One common method starts with the reaction of 5-amino-2-methylbenzoic acid with ethyl chloroformate to form the corresponding ethyl ester. This intermediate is then reacted with formamide under appropriate conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(5-amino-2-methylphenyl)formamido]propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The formamido group can be reduced to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro compounds, while reduction of the formamido group may produce primary amines.

Scientific Research Applications

Ethyl 3-[(5-amino-2-methylphenyl)formamido]propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-[(5-amino-2-methylphenyl)formamido]propanoate involves its interaction with specific molecular targets. The formamido group can form hydrogen bonds with biological molecules, while the amino group can participate in electrostatic interactions. These interactions can influence the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Ethyl 3-[(5-amino-2-methylphenyl)formamido]propanoate can be compared with other similar compounds such as:

    Ethyl 3-[(5-nitro-2-methylphenyl)formamido]propanoate: This compound has a nitro group instead of an amino group, which can significantly alter its reactivity and applications.

    Mthis compound: The methyl ester variant may have different solubility and reactivity properties.

    Ethyl 3-[(5-amino-2-ethylphenyl)formamido]propanoate: The presence of an ethyl group instead of a methyl group can affect the steric and electronic properties of the compound.

Properties

IUPAC Name

ethyl 3-[(5-amino-2-methylbenzoyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-3-18-12(16)6-7-15-13(17)11-8-10(14)5-4-9(11)2/h4-5,8H,3,6-7,14H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIPTRSIYSUVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)C1=C(C=CC(=C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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